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Compound of Interest

Compound Name: 3-Methoxyphenol

Cat. No.: B1666288 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxyphenol

For researchers, scientists, and professionals in drug development, a thorough understanding

of the spectroscopic characteristics of chemical compounds is paramount for structure

elucidation, purity assessment, and quality control. This guide provides a detailed overview of

the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for

3-Methoxyphenol (CAS 150-19-6), a key intermediate in the synthesis of various

pharmaceutical compounds.[1]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Methoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 3-Methoxyphenol provides information about the chemical

environment of the hydrogen atoms in the molecule. The data presented below was obtained in

a deuterated chloroform (CDCl₃) solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1666288?utm_src=pdf-interest
https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/3-methoxyphenol-dic3211.html
https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.13 t 1H Ar-H

6.50-6.41 m 3H Ar-H

5.34 s 1H -OH

3.77 s 3H -OCH₃

Data sourced from a 400 MHz spectrometer.[2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the 3-Methoxyphenol
molecule. The following data was also acquired in CDCl₃.

Chemical Shift (δ) ppm Assignment

161.2 C-OCH₃

155.6 C-OH

131.5 Ar-C

105.2 Ar-C

104.5 Ar-C

102.2 Ar-C

55.3 -OCH₃

Data sourced from a 100 MHz spectrometer.[2] A video analysis also confirms the presence of

seven distinct carbon peaks, with the methoxy carbon appearing upfield around 55 ppm and

the aromatic carbons appearing between 100-150 ppm.[3]

Infrared (IR) Spectroscopy
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The IR spectrum of 3-Methoxyphenol highlights the functional groups present in the molecule

through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Description of Band
Functional Group
Assignment

~3550 - 3230 Broad
O-H stretch (due to hydrogen

bonding)[4]

~3100 - 3000 Sharp sp² C-H stretch (aromatic)

<3000 Sharp sp³ C-H stretch (methyl)

~1600 - 1440 Strong C=C stretch (aromatic ring)

~1230 - 1140 Strong C-O stretch

The broadness of the O-H stretching band is a characteristic feature of phenols and is

attributed to intermolecular hydrogen bonding.

Mass Spectrometry (MS)
Mass spectrometry of 3-Methoxyphenol provides information about its molecular weight and

fragmentation pattern under electron ionization (EI).

m/z Relative Intensity (%) Assignment

124 ~100 Molecular Ion [M]⁺

95 ~35 [M-CHO]⁺ or [M-C₂H₅]⁺

81 ~40 [C₆H₅O]⁺

53 ~20 [C₄H₅]⁺

39 ~36 [C₃H₃]⁺

Molecular Weight: 124.14 g/mol . The mass spectrum is characterized by a prominent

molecular ion peak.
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may need to be optimized.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-25 mg of the 3-Methoxyphenol sample for ¹H NMR, and 50-100

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of deuterated solvents is

necessary to avoid large solvent signals in the ¹H NMR spectrum.

Ensure the sample is fully dissolved. If there are any solid particles, filter the solution

through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent

distortion of the magnetic field homogeneity.

An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical

shift calibration.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good

signal-to-noise ratio. A 45° pulse width and a 4-second acquisition time are common

starting parameters for routine spectra.

For ¹³C NMR, a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope. A 30° pulse with a 4-second acquisition time is a

recommended starting point for molecules of this size. Proton decoupling is generally used

to simplify the spectrum and improve sensitivity.
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Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and perform a baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol
Sample Preparation:

Liquid Film Method: If 3-Methoxyphenol is in its liquid form, a drop can be placed

between two salt plates (e.g., NaCl or KBr) to create a thin film.

Solution Method: Alternatively, dissolve the sample in a suitable solvent that has minimal

interference in the IR region of interest (e.g., carbon tetrachloride, CCl₄). The solution is

then placed in a liquid sample cell.

Data Acquisition:

Record a background spectrum of the salt plates or the solvent-filled cell.

Place the sample in the spectrometer.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The

instrument will automatically subtract the background spectrum.

Data Analysis:

Identify the major absorption bands and correlate them to the corresponding functional

group vibrations.

Mass Spectrometry Protocol
Sample Preparation:
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Prepare a dilute solution of the 3-Methoxyphenol sample in a volatile organic solvent,

such as methanol or acetonitrile. A typical concentration is around 1 mg/mL, which is then

further diluted.

Ensure the sample is free of non-volatile salts or buffers, as these can interfere with

ionization, particularly with electrospray ionization.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC-MS).

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated by the mass analyzer based on their

mass-to-charge (m/z) ratio.

The detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information. The fragmentation of

aromatic compounds often involves stable intermediates like the tropylium cation.

Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 3-Methoxyphenol.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Conclusion

Obtain Pure Sample

Dissolve in
Appropriate Solvent

NMR (1H, 13C) IR MS

Analyze Chemical Shifts,
Coupling, Integration

Identify Functional
Group Vibrations

Determine MW &
Fragmentation Pattern

Combine All
Spectroscopic Data

Elucidate/Confirm
Molecular Structure

Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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